N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Overview
Description
N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea, also known as BTBU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTBU belongs to the class of urea derivatives, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is not fully understood, but studies have suggested that it targets multiple signaling pathways involved in cell growth and survival, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to inhibit the activity of these pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its well-defined mechanism of action, and its relatively simple synthesis method. However, N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea, including the development of more efficient and scalable synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential therapeutic applications in animal models and clinical trials. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea and to identify potential biomarkers for its efficacy and toxicity.
Scientific Research Applications
N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-bromophenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways involved in cell growth and survival.
properties
IUPAC Name |
1-(2-bromophenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3OS/c15-9-5-1-2-6-10(9)16-13(19)18-14-17-11-7-3-4-8-12(11)20-14/h1-2,5-6H,3-4,7-8H2,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDVUFNQHELRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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